Chiral Purity: (R) vs. (S) Enantiomer
The (R)‑configured pyrrolidine ring imposes a distinct three‑dimensional arrangement of the CF₃ group relative to the aniline plane. While no published head‑to‑head IC₅₀ data exist for the two enantiomers, the single‑enantiomer (R) form (CAS 1416348‑78‑1) is supplied at ≥98 % purity , whereas the (S)‑enantiomer (CAS 1416348‑84‑9) is also available at ≥98 % . Substituting the racemate (CAS 1416351‑71‑7) introduces 50 % of the opposite stereoisomer, which can halve the effective concentration of the active enantiomer in any stereospecific assay. For procurement, sourcing the defined (R)‑enantiomer eliminates the need for costly chiral chromatographic separation and guarantees batch‑to‑batch stereochemical consistency.
Comparator: (S) ≥98% ee; Racemate: 1:1 mix
| Evidence Dimension | Enantiomeric purity (HPLC) |
|---|---|
| Target Compound Data | ≥98% ee (single (R)-enantiomer) |
| Comparator Or Baseline | (S)-enantiomer: ≥98% ee; Racemate: 1:1 mixture of (R) and (S) |
| Quantified Difference | Racemate contains 50% unwanted stereoisomer; (S)-enantiomer has opposite chirality sense |
| Conditions | Supplier Certificate of Analysis; HPLC on chiral stationary phase |
Why This Matters
In stereospecific target engagement, using the racemate can reduce observed potency by ≥50% or generate confounding off‑target signals, making enantiopure procurement a gatekeeper for reproducible SAR.
